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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072

Executive Summary & Structural Distinction

This guide provides a comprehensive technical analysis of 4-Methyl-3-nitrophenolate, the
anionic form of 4-methyl-3-nitrophenol (CAS: 2042-14-0; also known as 3-nitro-p-cresol).

Critical Isomer Distinction: Researchers often confuse this target with its structural isomer, 3-
methyl-4-nitrophenol (the primary metabolite of the pesticide Fenitrothion). While they share
molecular weight (153.14 g/mol ), their steric and electronic behaviors differ significantly.

o Target (4M3NP): Nitro group at meta position relative to methyl; Hydroxyl at para to methyl.
Used primarily in dye synthesis and as a model for non-pesticide nitrocresol pollutants.

e Isomer (3M4NP): Nitro group at para; Hydroxyl at meta.

This guide focuses on the 4M3NP isomer, emphasizing the reactivity of its phenolate form (pH
> 7.5), which governs its fate in aqueous environmental and biological systems.

Physicochemical Stability Profile

The stability of 4-methyl-3-nitrophenolate is dictated by the "Push-Pull" electronic effect
between the electron-donating phenolate oxygen (

) and the electron-withdrawing nitro group (

)
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Resonance Stabilization (The Phenolate Anion)

In aqueous solutions above pH 7.5 (approximate pKa of 4-methyl-3-nitrophenol is 7.3-7.5), the
molecule exists as a phenolate anion. This anionic state is thermodynamically stabilized by
resonance, where the negative charge is delocalized into the aromatic ring and the nitro group.

Implication for Stability:

o Hydrolytic Stability: The aromatic ring is highly resistant to spontaneous hydrolysis. The C-N
bond is robust under ambient conditions.

o Thermal Stability: High. (Melting point of protonated form: 77—79°C; Decomposition >
200°C).

o Photolytic Instability: The phenolate form absorbs strongly in the visible/UV region (yellow
color), making it highly susceptible to direct photolysis compared to the un-ionized phenol.

Reactivity Matrix

Stress Condition Stability Rating Mechanism / Product
o ) ) Reverts to protonated phenol;
Acidic Hydrolysis (pH < 4) High )
chemically stable.
Stable in dark; forms
Alkaline Hydrolysis (pH > 10) Moderate phenolate. Susceptible to

oxidation over time.

Oxidative Stress ( Rapid degradation via hydroxyl

Low ]
) radical attack (AOP).
) Nitro-nitrite rearrangement;
Photolysis (UV-A/B) Very Low ]
Ring cleavage.
Thermal (Solid State) High Stable up to melting point.

Degradation Pathways[1][2][3][4]

Degradation occurs primarily through two vectors: Advanced Oxidation Processes (AOPS)
driven by photochemistry, and Microbial Catabolism.
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Photochemical Degradation (AOP Mechanism)

In the presence of UV light and oxidants (e.g., hydroxyl radicals

), 4AM3NP undergoes electrophilic attack. The phenolate anion is more reactive than the neutral
molecule due to increased electron density on the ring.

Key Steps:
e Hydroxylation:

radicals attack the ring (ortho/para to the

), forming dihydroxy-nitro-toluene intermediates (catechols).
 Denitration: Substitution of the

group by

, releasing nitrate ions (

).

e Ring Cleavage: The resulting quinones or catechols undergo ring opening to form aliphatic
acids (e.g., maleic acid, oxalic acid), eventually mineralizing to

and

Biological Degradation (Microbial Metabolism)

Bacteria (e.g., Burkholderia, Pseudomonas spp.) degrade nitrocresols via two distinct
enzymatic strategies: Oxidative (removal of nitro group as nitrite) or Reductive (conversion to
amine).

o Pathway A (Oxidative - The Monooxygenase Route): The enzyme nitrophenol
monooxygenase inserts an oxygen, ejecting the nitrite group (

) and forming Methylhydroquinone (MHQ). This is the canonical pathway for aerobic
degradation.
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+ Pathway B (Reductive - The Nitroreductase Route): Under anaerobic or microaerophilic
conditions, the nitro group is reduced to an amine, forming 4-methyl-3-aminophenol.

Pathway Visualization (Graphviz)
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Figure 1: Dual degradation pathways of 4-Methyl-3-nitrophenolate via Photochemical (AOP)
and Biological mechanisms.
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Analytical Protocol: Stability-Indicating HPLC
Method

To accurately study the degradation kinetics, a validated HPLC method is required. This
protocol is adapted from standard nitrophenol analysis but optimized for the separation of the
4-methyl-3-nitro isomer from its degradation products (MHQ, Aminophenols).

Chromatographic Conditions

o System: HPLC with Diode Array Detector (DAD).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
» Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation for sharp peaks).
» Mobile Phase B: Acetonitrile (ACN).

e Flow Rate: 1.0 mL/min.[1]

¢ Detection: 270 nm (Isosbestic point) and 317 nm (Phenolate absorption max).

Temperature: 30°C.

Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 90 10 Equilibration

Elution of polar
5.0 60 40 _

metabolites (MHQ)
10.0 40 60 Elution of 4AM3NP
12.0 10 90 Column Wash
15.0 20 10 Re-equilibration

Sample Preparation (Self-Validating Workflow)
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e Stock Solution: Dissolve 10 mg 4M3NP in 10 mL Methanol.
e Stress Testing (Validation):

o Control: Dilute stock 1:10 in mobile phase.

o Oxidative Stress: Mix 1 mL Stock + 1 mL 30%

. Incubate 1 houir.

o Photolytic Stress: Expose 1 mL Stock to UV lamp (254 nm) for 2 hours.
e Analysis: Inject 20 pL.

o Pass Criteria: The main peak (approx 8-9 min) must decrease, and new peaks
(metabolites) must be resolved with resolution factor

Experimental Workflow for Degradation Study

The following diagram outlines the logical flow for determining the degradation half-life (

) of 4AM3NP.
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Figure 2: Experimental workflow for comparative degradation kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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